molecular formula C19H15BrN2O2 B6010008 N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

カタログ番号: B6010008
分子量: 383.2 g/mol
InChIキー: HDOLKUYLHHOODN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known as BBR 3464, is a novel anticancer drug that has shown promising results in preclinical studies. It belongs to the class of DNA-targeting agents and has a unique mechanism of action that distinguishes it from other chemotherapeutic drugs.

作用機序

N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 targets DNA by binding to the minor groove of the double helix. It forms covalent adducts with DNA, leading to the formation of interstrand crosslinks (ICLs). ICLs are highly toxic to cells and can cause DNA damage that leads to cell death. This compound 3464 has a unique ability to form ICLs in both the nuclear and mitochondrial DNA, which may contribute to its potent anticancer activity.
Biochemical and Physiological Effects
This compound 3464 has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits DNA replication and transcription, leading to cell cycle arrest. In addition, this compound 3464 has been shown to induce DNA damage response pathways, leading to the activation of cell death pathways. This compound 3464 has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth.

実験室実験の利点と制限

One advantage of N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 is its potent anticancer activity against a wide range of cancer types. It also has a unique mechanism of action that distinguishes it from other chemotherapeutic drugs. However, this compound 3464 is a complex molecule that requires a multi-step synthesis process, which may limit its availability for lab experiments. In addition, this compound 3464 has been shown to have some toxicity to normal cells, which may limit its clinical use.

将来の方向性

For N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 research include the development of more efficient synthesis methods to increase its availability for lab experiments and clinical trials. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound 3464. Other future directions include the investigation of this compound 3464 in combination with other chemotherapeutic drugs and the development of biomarkers to predict response to this compound 3464. Finally, the development of this compound 3464 derivatives with improved pharmacological properties may lead to the development of more effective anticancer drugs.

合成法

N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 is a complex molecule that requires a multi-step synthesis process. The initial step involves the synthesis of 8-bromo-6-hydroxyquinoline, which is then converted to 8-bromo-6-chloroquinoline. The next step involves the reaction of 8-bromo-6-chloroquinoline with N-benzyl-2-chloroacetamide to form N-benzyl-8-bromo-6-chloro-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. This intermediate is then oxidized to form this compound 3464.

科学的研究の応用

N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 has been extensively studied in preclinical models of cancer, including breast, ovarian, and lung cancer. It has shown potent activity against cancer cells that are resistant to other chemotherapeutic drugs. This compound 3464 has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis. In addition, this compound 3464 has been shown to enhance the efficacy of radiation therapy and other chemotherapeutic drugs when used in combination.

特性

IUPAC Name

N-benzyl-6-bromo-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2/c20-14-8-13-6-7-22-11-16(18(23)15(9-14)17(13)22)19(24)21-10-12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOLKUYLHHOODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C(=O)C3=CC(=CC1=C32)Br)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。